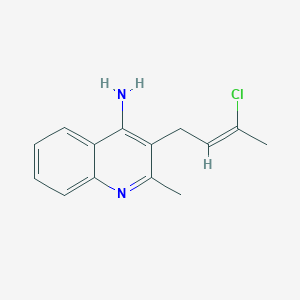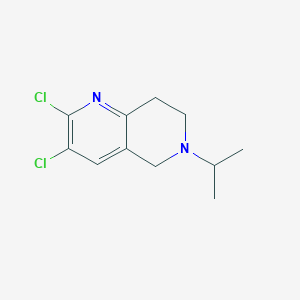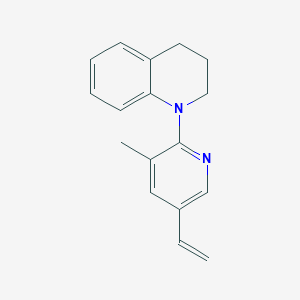
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with a chlorinated butenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine typically involves the regioselective hydroamination of substituted dienes. One common method is the palladium-catalyzed hydroamination of 2-chloro-1,3-butadiene (chloroprene) with various nitrogen nucleophiles . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of phase-transfer catalysis (PTC) techniques. For example, the alkylation of pyrazoles with 1,3-dichlorobut-2-ene in an alkaline aqueous medium in the presence of N-methylmorpholine N-oxide has been shown to be effective . This method allows for high yields and the possibility of reusing the reaction medium.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobut-2-en-1-yl side chain can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorobut-2-en-1-yl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of a quinoline core.
N,N-bis(3-chlorobut-2-en-1-yl)acetamide: Contains a similar chlorobut-2-en-1-yl side chain but with different functional groups.
(E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: A purine derivative with a similar side chain.
Uniqueness
What sets 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine apart is its quinoline core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H15ClN2 |
|---|---|
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
3-[(Z)-3-chlorobut-2-enyl]-2-methylquinolin-4-amine |
InChI |
InChI=1S/C14H15ClN2/c1-9(15)7-8-11-10(2)17-13-6-4-3-5-12(13)14(11)16/h3-7H,8H2,1-2H3,(H2,16,17)/b9-7- |
Clé InChI |
GQMRZCUVPBYZRG-CLFYSBASSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=C1C/C=C(/C)\Cl)N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1CC=C(C)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)
![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)







![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)




